![molecular formula C18H18N2O B10958143 N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B10958143.png)
N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide typically involves the reaction between tryptamine and a substituted benzoyl chloride. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets in the body. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The indole moiety is known to interact with serotonin receptors, which could explain some of its biological activities . Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide can be compared with other indole derivatives such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but has a different substituent on the benzamide moiety, leading to different biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This derivative has a methoxynaphthalene group, which may impart unique properties compared to the methylbenzamide derivative.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Melatonin is a well-known indole derivative with significant biological activities, including regulation of sleep and circadian rhythms.
This compound stands out due to its specific structural features and the resulting unique combination of biological activities.
Properties
Molecular Formula |
C18H18N2O |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H18N2O/c1-13-6-2-3-7-15(13)18(21)19-11-10-14-12-20-17-9-5-4-8-16(14)17/h2-9,12,20H,10-11H2,1H3,(H,19,21) |
InChI Key |
BECYMJXRQLSNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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